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molecular formula C18H16N2O4 B8573079 2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE CAS No. 340987-21-5

2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE

Cat. No. B8573079
M. Wt: 324.3 g/mol
InChI Key: WKGBCSGFQFPQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07320992B2

Procedure details

In a 25 mL round bottomed flask, 3-nitrophthalic acid (1 g, 4.7 mmol) was suspended in 1,2-dichlorobenzene (3 mL). To this was added 4-tert-butylaniline (3 mL, 18.8 mmol). The reaction was heated to 150° C., resulting in a blood red solution. The reaction was held at 150° C. for 2.5 h, then poured into a 125 mL Erlenmeyer flask. Precipitation began to occur and 50 mL of Et2O was added to the flask. The suspension was stirred for 15 h and filtered. The filtered cake was washed copiously with Et2O and dried in vacuo at 30° C. for 4 h to afford a white brittle powder. No further purification was performed on this compound. MS (ES+): 325.1(M+H)+. Calc'd for C18H16N2O4-324.33.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7]([OH:9])=O)[C:5]=1[C:13]([OH:15])=O)([O-:3])=[O:2].[C:16]([C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=1)([CH3:19])([CH3:18])[CH3:17]>ClC1C=CC=CC=1Cl>[C:16]([C:20]1[CH:21]=[CH:22][C:23]([N:24]2[C:13](=[O:15])[C:5]3[C:6](=[CH:10][CH:11]=[CH:12][C:4]=3[N+:1]([O-:3])=[O:2])[C:7]2=[O:9])=[CH:25][CH:26]=1)([CH3:19])([CH3:17])[CH3:18]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(C(=O)O)=CC=C1)C(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(N)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a blood red solution
ADDITION
Type
ADDITION
Details
poured into a 125 mL Erlenmeyer flask
CUSTOM
Type
CUSTOM
Details
Precipitation
ADDITION
Type
ADDITION
Details
50 mL of Et2O was added to the flask
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered cake was washed copiously with Et2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 30° C. for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to afford a white brittle powder
CUSTOM
Type
CUSTOM
Details
No further purification

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(C=C1)N1C(C2=CC=CC(=C2C1=O)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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